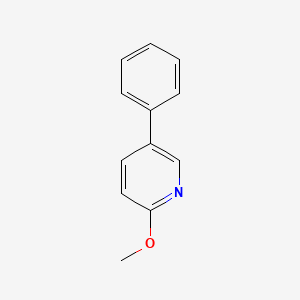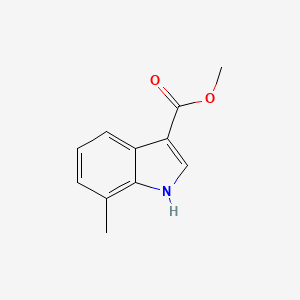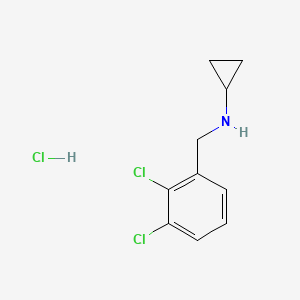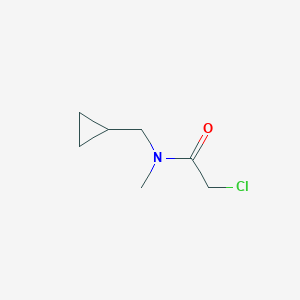
2-Methoxy-5-phenylpyridine
Overview
Description
2-Methoxy-5-phenylpyridine is a compound with the molecular formula C12H11NO . It has a molecular weight of 185.22 g/mol . The IUPAC name for this compound is 2-methoxy-5-phenylpyridine .
Molecular Structure Analysis
The InChI code for 2-Methoxy-5-phenylpyridine isInChI=1S/C12H11NO/c1-14-12-8-7-11 (9-13-12)10-5-3-2-4-6-10/h2-9H,1H3 . The Canonical SMILES structure is COC1=NC=C (C=C1)C2=CC=CC=C2 . Physical And Chemical Properties Analysis
2-Methoxy-5-phenylpyridine is a compound with a molecular weight of 185.22 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The topological polar surface area is 22.1 Ų .Scientific Research Applications
Corrosion Inhibition Properties
- 2-Methoxy-5-phenylpyridine derivatives have been studied for their corrosion inhibition effects on mild steel in acidic environments. These compounds are effective in forming a protective film on steel surfaces, reducing corrosion rates significantly. This has applications in industries where steel is exposed to corrosive environments (Ansari, Quraishi, & Singh, 2015).
Liquid Crystal Formation
- Pyridine derivatives like 2-Methoxy-5-phenylpyridine are key in synthesizing thermotropic liquid crystals. These materials exhibit distinct mesophase behavior and are significant in the development of advanced display technologies and optical devices (Hagar, Ahmed, & Saad, 2020).
Photoluminescence and Antiproliferative Activity
- Zinc(II) complexes with 2-Methoxy-5-phenylpyridine exhibit photoluminescent properties and have shown significant antiproliferative activity against various human carcinoma cell lines. This suggests potential applications in cancer therapy and diagnostic imaging (Li et al., 2019).
Fluorophore Development for Optical Applications
- Pyridine derivatives, including 2-Methoxy variants, are being explored for creating highly emissive fluorophores. These compounds show promising results in producing intense fluorescence in both liquid and solid states, which can be applied in fields like bioimaging and sensor technology (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Hydrogen Bonding in Ligand Design
- Modifications of 2-Methoxy-5-phenylpyridine, such as introducing a hydroxy group, can lead to the formation of self-complementary hydrogen-bonded lattices. This has implications in supramolecular chemistry for creating complex molecular structures (Constable, Housecroft, Kariuki, & Smith, 2006).
Mechanism of Action
Target of Action
The primary targets of 2-Methoxy-5-phenylpyridine are the Hemoglobin subunit alpha and Hemoglobin subunit beta . These proteins are crucial components of hemoglobin, the molecule in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.
Mode of Action
It is known to interact with its targets, the hemoglobin subunit alpha and hemoglobin subunit beta . The interaction with these targets and the resulting changes are still under investigation.
properties
IUPAC Name |
2-methoxy-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-8-7-11(9-13-12)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCCBGFIBKJXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673501 | |
| Record name | 2-Methoxy-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-phenylpyridine | |
CAS RN |
53698-47-8 | |
| Record name | 2-Methoxy-5-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53698-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B1420792.png)
![2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1420793.png)
![3-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanoic acid](/img/structure/B1420796.png)




![[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide](/img/structure/B1420807.png)
![2-Oxazolidinone, 3-[6-[2-[(2,6-dichlorophenyl)Methoxy]ethoxy]hexyl]-5-(2,2-diMethyl-4H-1, 3-benzodioxin-6-yl)-, (5R)-](/img/structure/B1420808.png)

![2-Azaniumylethyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1420811.png)
![(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1420812.png)